molecular formula C22H17N3O4 B14800845 2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

Cat. No.: B14800845
M. Wt: 387.4 g/mol
InChI Key: OZSMEKBKHWOQCV-RWTZNIAASA-N
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Description

2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazone group, which is a functional group consisting of a nitrogen-nitrogen double bond attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione typically involves the reaction of 2-methyl-3-nitroaniline with benzoylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitrophenyl group can undergo redox reactions, contributing to the compound’s overall reactivity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione
  • 2-[(2-methyl-4-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione
  • 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-butanedione

Uniqueness

2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-3-hydroxy-2-[(2-methyl-3-nitrophenyl)diazenyl]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H17N3O4/c1-15-18(13-8-14-19(15)25(28)29)23-24-20(21(26)16-9-4-2-5-10-16)22(27)17-11-6-3-7-12-17/h2-14,26H,1H3/b21-20+,24-23?

InChI Key

OZSMEKBKHWOQCV-RWTZNIAASA-N

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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